molecular formula C23H30N4O2S B2607725 N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide CAS No. 1206988-21-7

N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide

Cat. No.: B2607725
CAS No.: 1206988-21-7
M. Wt: 426.58
InChI Key: KURXARKMEUUMHU-UHFFFAOYSA-N
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Description

N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperazine moiety, and a phenylacetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyclohexylpiperazine with 2-bromoacetylthiazole under controlled conditions to form the intermediate product. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final compound. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents like ethanol, dichloromethane, or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
  • 1-(3-chloro-5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylic acid

Uniqueness

N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications. Its structural features allow for versatile modifications, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S/c28-21(15-18-7-3-1-4-8-18)25-23-24-19(17-30-23)16-22(29)27-13-11-26(12-14-27)20-9-5-2-6-10-20/h1,3-4,7-8,17,20H,2,5-6,9-16H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURXARKMEUUMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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